

# Application Notes and Protocols: Preparation of GSK2879552 Stock and Working Solutions

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## Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**GSK2879552** is a potent, selective, and irreversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.<sup>[1][2]</sup> By inhibiting LSD1, **GSK2879552** has been shown to induce the expression of putative KDM1A target genes and exhibit antiproliferative activity in various cancer cell lines, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).<sup>[1][3]</sup> This document provides detailed protocols for the preparation of stock and working solutions of **GSK2879552** to ensure accurate and reproducible experimental results.

## Chemical Properties

A summary of the key chemical properties of **GSK2879552** and its dihydrochloride salt is presented in Table 1. It is crucial to use the correct molecular weight for calculations based on the specific form of the compound being used.

Property	GSK2879552	GSK2879552 dihydrochloride
Molecular Formula	C <sub>23</sub> H <sub>28</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>23</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	364.48 g/mol [1][4][5]	437.40 g/mol [6]
Appearance	White to off-white solid[4][6]	White to off-white solid[6]
Purity	≥98%	Not specified

## Solubility Data

The solubility of **GSK2879552** in various solvents is critical for the preparation of appropriate stock solutions. Table 2 summarizes the reported solubility data. For in vitro studies, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. It is important to use freshly opened, anhydrous DMSO as the presence of moisture can significantly impact solubility.[6][7]

Solvent	GSK2879552	GSK2879552 dihydrochloride
DMSO	≥12.8 mg/mL[5] 20 mg/mL[3] 25 mg/mL (68.59 mM) with ultrasonic and warming to 60°C[4] 27 mg/mL (74.08 mM) with sonication[8]	31.25 mg/mL (71.44 mM) with ultrasonic[6]
H <sub>2</sub> O	Not specified	100 mg/mL (228.62 mM) with ultrasonic[6]
PBS (pH 7.2)	5 mg/mL[3]	Not specified
DMF	1 mg/mL[3]	Not specified
Ethanol	<1 mg/mL[8]	Not specified

## Experimental Protocols

## Protocol 1: Preparation of a 10 mM GSK2879552 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **GSK2879552** (free base, MW: 364.48 g/mol ) in DMSO.

Materials:

- **GSK2879552** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile filter tips

Procedure:

- **Weighing the Compound:** Carefully weigh out the desired amount of **GSK2879552** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.645 mg of **GSK2879552**.
- **Dissolving in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **GSK2879552** powder. For 3.645 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
- **Ensuring Complete Dissolution:** Vortex the solution vigorously. If necessary, sonicate the vial or gently warm it to 60°C to aid dissolution.<sup>[4]</sup> Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[4]

Table 3: Molarity Calculator for **GSK2879552** (MW: 364.48 g/mol )

Desired Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.7436 mL	13.7182 mL	27.4363 mL
5 mM	0.5487 mL	2.7436 mL	5.4873 mL
10 mM	0.2744 mL	1.3718 mL	2.7436 mL

## Protocol 2: Preparation of Working Solutions

This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.

Materials:

- 10 mM **GSK2879552** stock solution in DMSO
- Appropriate cell culture medium or assay buffer
- Sterile tubes and pipette tips

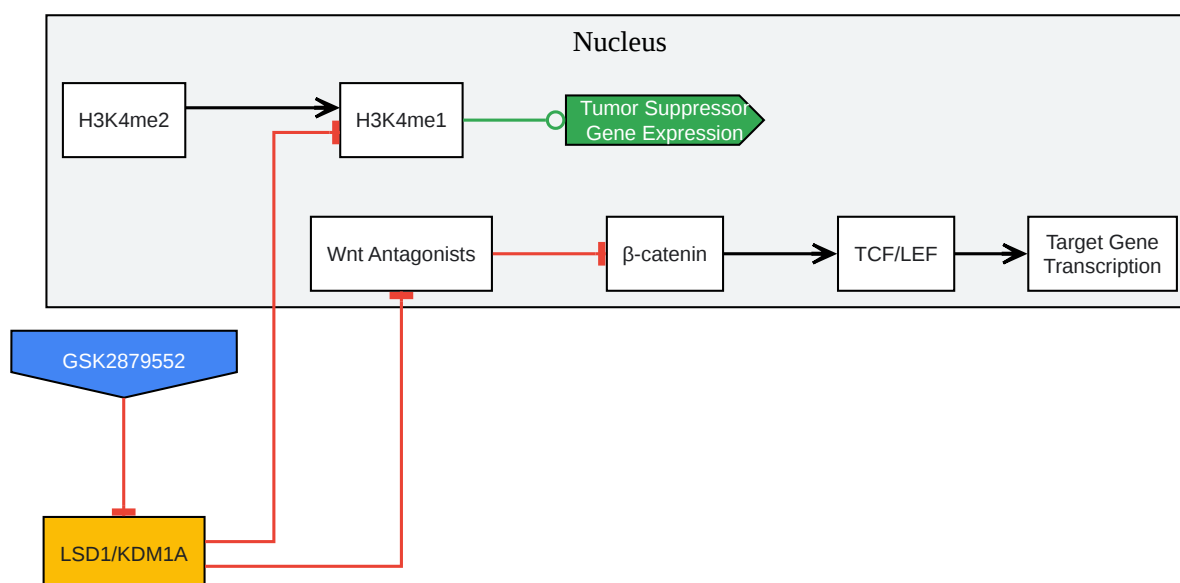
Procedure:

- Thawing the Stock Solution: Thaw a single aliquot of the 10 mM **GSK2879552** stock solution at room temperature.
- Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
  - Example for a 10 µM working solution:

- Prepare a 1:100 intermediate dilution by adding 2  $\mu\text{L}$  of the 10 mM stock solution to 198  $\mu\text{L}$  of culture medium. This results in a 100  $\mu\text{M}$  intermediate solution.
- Prepare a final 1:10 dilution by adding 100  $\mu\text{L}$  of the 100  $\mu\text{M}$  intermediate solution to 900  $\mu\text{L}$  of culture medium to get a final concentration of 10  $\mu\text{M}$ .
- Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of **GSK2879552** used in the experiment.
- Immediate Use: Use the freshly prepared working solutions immediately for optimal results.

## Signaling Pathway and Experimental Workflow

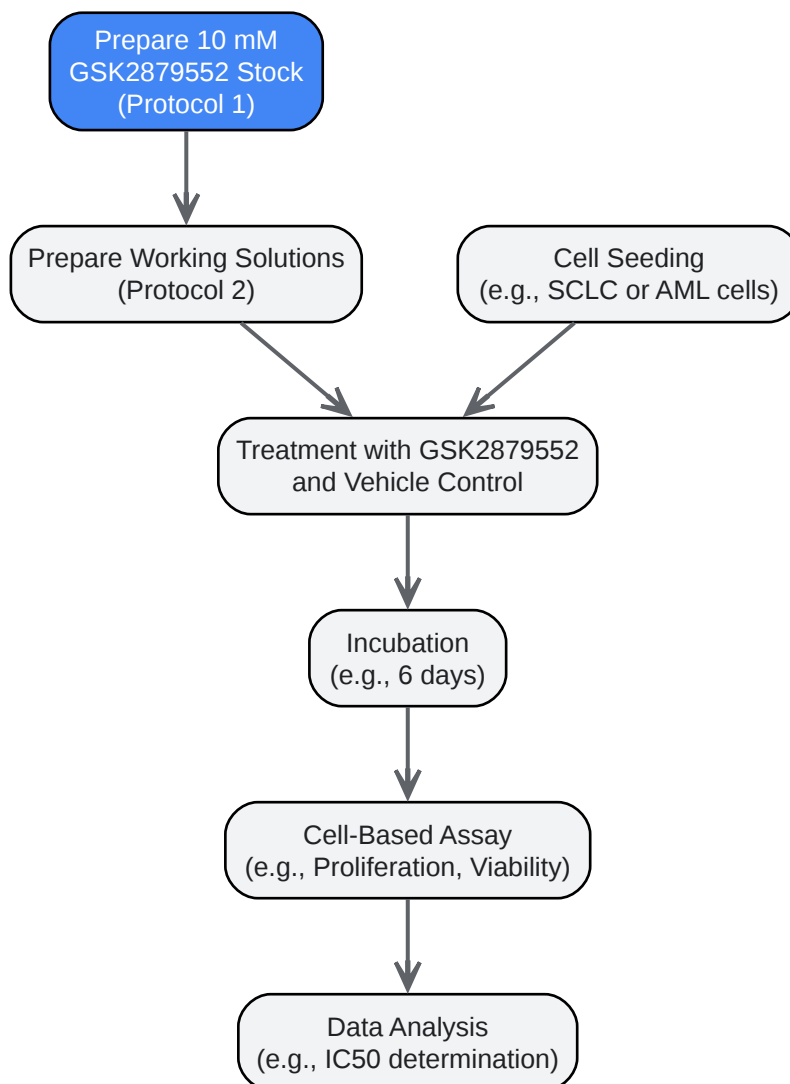
**GSK2879552** acts as an irreversible inhibitor of LSD1, which is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Inhibition of LSD1 by **GSK2879552** leads to an increase in H3K4 methylation and the expression of tumor-suppressor genes.[3] Additionally, **GSK2879552** has been reported to depress the transcription of Wnt antagonists and downregulate  $\beta$ -catenin signaling activity.[4]



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Caption: Mechanism of action of **GSK2879552**.

The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of **GSK2879552**.



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Caption: In vitro experimental workflow for **GSK2879552**.

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